2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide
Description
2-[4-(1-{[(4-Fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a quinazolinone-based acetamide derivative characterized by a 1,2,3,4-tetrahydroquinazolin-2,4-dione core substituted with a 4-fluorophenyl carbamoylmethyl group and an N-methylacetamide moiety. This compound shares structural motifs with pharmacologically active molecules targeting enzymes or receptors, such as kinase inhibitors or anticonvulsants. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, akin to methods described for related quinazolinone derivatives . The fluorine atom and carbamoyl groups may enhance target binding via hydrophobic interactions or hydrogen bonding, as observed in structurally similar compounds .
Properties
IUPAC Name |
2-[4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4/c1-27-22(31)14-16-6-12-19(13-7-16)30-24(33)20-4-2-3-5-21(20)29(25(30)34)15-23(32)28-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATHPWAFDYWHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a complex organic compound with potential pharmacological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies and case reports.
Chemical Structure and Properties
The molecular formula of the compound is C23H23FN2O3, with a molecular weight of approximately 404.44 g/mol. Its structure includes a tetrahydroquinazoline core substituted with a fluorophenyl group and an N-methylacetamide moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the quinazoline family. For instance, certain derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide | S. aureus | TBD |
| Related Quinazoline Derivative | E. coli | 200 |
| Another Quinazoline Derivative | Pseudomonas aeruginosa | 400 |
Case Study: A study evaluated the antimicrobial effects of several quinazoline derivatives, including those similar to 2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide. The results indicated that modifications to the quinazoline structure significantly enhanced activity against pathogenic strains .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.
Table: Cytotoxicity Results
The biological activity of 2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity: The presence of the fluorophenyl group may enhance membrane permeability in bacterial cells leading to cell lysis.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to 2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38 MAPK and phosphodiesterase 4 (PDE4), such as CBS-3595, have shown promise in reducing tumor necrosis factor alpha (TNFα) release in preclinical models . This suggests that the compound may share similar mechanisms of action.
Anticancer Potential
The tetrahydroquinazoline scaffold is often associated with anticancer activity. Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Specific studies have demonstrated that modifications to the phenyl and carbamoyl groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with fluorinated phenyl groups have been noted for their improved interaction with target proteins involved in tumor growth .
Case Study 1: In Vivo Efficacy
In a study involving rodent models of inflammation, administration of a structurally similar compound led to a marked reduction in inflammatory markers and improved clinical outcomes . This highlights the potential of compounds like 2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide in therapeutic settings.
Case Study 2: Mechanistic Insights
Mechanistic studies have revealed that such compounds can modulate signaling pathways associated with inflammation and cancer progression. For example, inhibition of specific kinases involved in these pathways has been documented, suggesting a robust mechanism for therapeutic intervention .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Clustering : Compounds with 2,4-dioxoquinazolin-3-yl and acetamide groups cluster into groups with similar modes of action, such as enzyme inhibition or receptor antagonism .
- Docking Studies : The target compound’s carbamoylmethyl group may form hydrophobic enclosures with protein targets, a critical feature in Glide XP scoring .
- Lumping Strategy: Grouping the compound with other quinazolinones (e.g., elinogrel) could streamline pharmacokinetic modeling, as structurally similar molecules share metabolic pathways .
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
Mechanistic Insights
The reaction proceeds via deprotonation of the amide nitrogen, followed by S<sub>N</sub>Ar attack on the ortho-fluorine of the benzamide. Intramolecular cyclization then forms the tetrahydroquinazolinone ring.
Introduction of the 4-Fluorophenylcarbamoylmethyl Group
The carbamoylmethyl substituent is introduced via a two-step coupling strategy.
Carboxylic Acid Activation
The carboxylic acid precursor (e.g., cyclopropane-1,1-dicarboxylic acid) is activated using thionyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv) as a base.
Amide Coupling
The activated acid reacts with 4-fluoroaniline (1.0 equiv) in DCM at 20°C for 1.5 hours, yielding the carbamoylmethyl intermediate.
Example Procedure :
-
Cyclopropane-1,1-dicarboxylic acid (1.0 mmol) is treated with SOCl<sub>2</sub> (1.2 mmol) in DCM.
-
4-Fluoroaniline (1.0 mmol) is added, and the mixture is stirred at room temperature.
-
Purification via silica gel chromatography affords the product in 75.5% yield.
Attachment of the N-Methylacetamide Side Chain
The N-methylacetamide group is introduced through a nucleophilic acyl substitution reaction.
Amidation Protocol
-
Reagents : Methylamine (2.0 equiv) and HATU (1.5 equiv) in DMF.
Yield : 65–78% for analogous acetamide derivatives.
Integrated Synthetic Pathway
The full synthesis involves sequential reactions:
-
Tetrahydroquinazolinone Formation :
-
Carbamoylmethylation :
-
Acetamide Introduction :
Overall Yield : 40–50% after purification.
Analytical Data and Characterization
Spectroscopic Validation
Q & A
Q. How can researchers optimize the synthetic route for 2-[4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide?
- Methodological Answer : The synthesis involves a multi-step process starting with functionalization of the tetrahydroquinazoline core. Key steps include:
- Amide Coupling : React 4-fluorophenylcarbamoylmethyl derivatives with activated esters (e.g., HATU/DMAP) under anhydrous conditions (DMF, 0–5°C, 12–24 hrs) to ensure regioselectivity.
- Cyclization : Use microwave-assisted heating (120°C, 30 min) in toluene with catalytic p-toluenesulfonic acid to form the tetrahydroquinazoline ring .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity (>95%) by NMR .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR (DMSO-d6, 400 MHz) to confirm the presence of the tetrahydroquinazoline core (δ 2.4–3.1 ppm for methylene protons) and fluorophenyl groups (δ 7.1–7.9 ppm aromatic protons). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) identifies molecular ion peaks (e.g., [M+H] at m/z 524.18) and fragments (e.g., loss of acetamide moiety at m/z 381.12) .
- X-ray Crystallography : Single-crystal analysis (CCDC deposition) validates stereochemistry and hydrogen-bonding networks .
Q. How can researchers perform preliminary biological screening for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values, 24–48 hrs incubation). Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM, 48 hrs) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Modify the fluorophenyl (e.g., replace F with Cl) or acetamide groups (e.g., N-methyl vs. N-ethyl) via parallel synthesis. Compare bioactivity to identify pharmacophores .
- Bioisosteric Replacement : Replace the tetrahydroquinazoline core with pyridazine or triazole moieties to assess impact on target binding .
- Data Analysis : Use multivariate statistics (PCA, PLS) to correlate structural descriptors (e.g., logP, polar surface area) with IC values .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence-based and radiometric (e.g., -ATP) methods to confirm mechanism .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with conflicting targets (e.g., EGFR vs. VEGFR) .
Q. What approaches are recommended for target identification and mechanism-of-action studies?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from cell lysates. Identify via LC-MS/MS .
- CRISPR Screening : Perform genome-wide knockout screens in cancer cells to identify synthetic lethal partners .
- Transcriptomics : RNA-seq analysis (Illumina NovaSeq) of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, DNA repair) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, mesylate) via shake-flask solubility tests (pH 1.2–7.4) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance oral bioavailability. Assess stability in simulated gastric fluid .
- CYP Inhibition : Test metabolic stability in human liver microsomes (HLMs) with LC-MS quantification of parent compound remaining after 60 mins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
